4-Fluoro-2-methylbenzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-methylbenzothiazole is a chemical compound utilized in diverse scientific research . Its unique properties make it valuable for studying reactions and synthesizing new compounds .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Fluoro-2-methylbenzothiazole, is achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

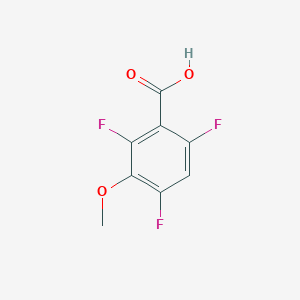

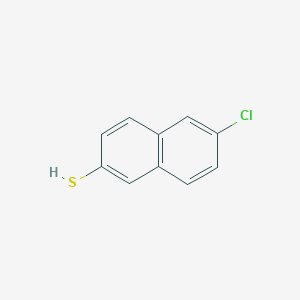

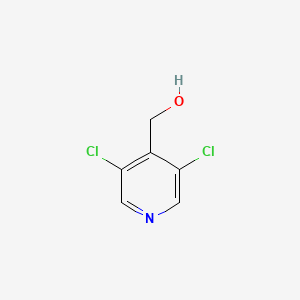

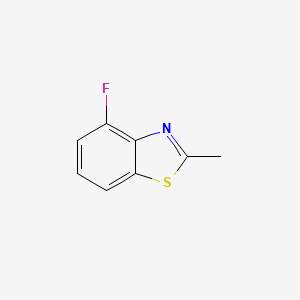

The molecular formula of 4-Fluoro-2-methylbenzothiazole is C8H6FNS . It’s a heterocyclic compound with a benzene ring and a thiazole ring .Chemical Reactions Analysis

Benzothiazole and its derivatives, including 4-Fluoro-2-methylbenzothiazole, can be used to construct fluorescent probes. The mechanism of these probes in detecting analytes includes photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) .Wissenschaftliche Forschungsanwendungen

Synthesis and Cancer Imaging

- PET Cancer Imaging Agents : Fluorinated 2-arylbenzothiazoles, including derivatives of 4-Fluoro-2-methylbenzothiazole, show promise as PET cancer imaging agents. They are potent and selective against various cancer cell lines and can be used to image tyrosine kinase in cancers (Wang et al., 2006).

Antitumor Properties

- Selective Antitumor Activity : Fluorinated benzothiazoles, like 4-Fluoro-2-methylbenzothiazole, exhibit potent and selective antitumor properties. They are effective against breast, lung, and colon cancer cell lines (Bradshaw et al., 2002).

- Synthesis and Biological Properties : The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, including 4-Fluoro-2-methylbenzothiazole, has been optimized for antitumor applications. These compounds show potent cytotoxic activity in vitro against sensitive human breast cancer cell lines (Hutchinson et al., 2001).

Thermochemical Studies

- Energetic Studies : An energetic study of derivatives, including 5-fluoro-2-methylbenzothiazole, has been conducted using calorimetric techniques and computational calculations, providing insights into their thermochemical properties (Silva et al., 2018).

Fluorometric Detection

- Detection of Aliphatic Thiols : A method for detecting aliphatic thiols using fluorometric high-performance liquid chromatography and pre-column derivatization with benzothiazole derivatives has been developed (Haj-Yehia & Benet, 2004).

Pharmaceutical Properties

- Amino Acid Prodrugs : Water-soluble L-lysyl- and L-alanyl-amide prodrugs of 2-(4-aminophenyl)benzothiazoles, which include fluorinated derivatives, have been synthesized to improve their pharmaceutical properties (Hutchinson et al., 2002).

Anticancer Agents Development

- Novel Aminothiazole-Paeonol Derivatives : Research on aminothiazole-paeonol derivatives, including fluorinated compounds, shows potential for developing anticancer agents, especially for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBYTBBEILWUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylbenzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.